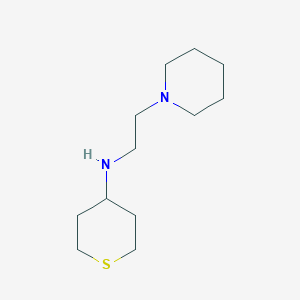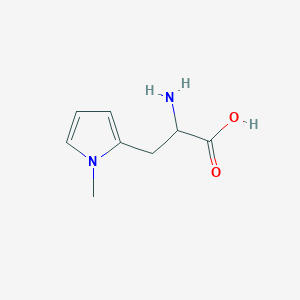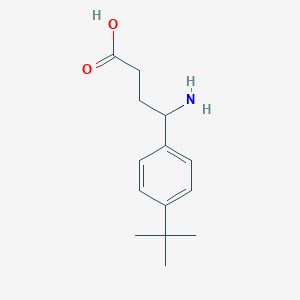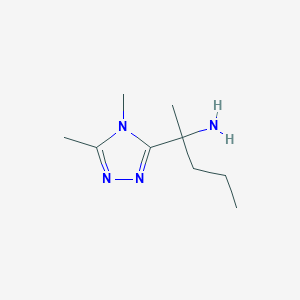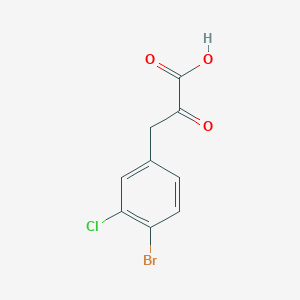
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10ClFO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzyl Halide: The starting material, 2-chloro-4-fluorotoluene, undergoes halogenation to form 2-chloro-4-fluorobenzyl chloride.
Cyclopropanation: The benzyl chloride is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
Carboxylation: The resulting cyclopropane derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Various substituted benzyl derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the cyclopropane ring and halogen substituents can influence its binding affinity and specificity for molecular targets.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Chlorobenzyl)cyclopropane-1-carboxylic acid: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(4-Fluorobenzyl)cyclopropane-1-carboxylic acid: Lacks the chlorine substituent, leading to different chemical and biological properties.
1-Benzylcyclopropane-1-carboxylic acid: Lacks both chlorine and fluorine substituents, resulting in distinct reactivity and applications.
Propriétés
Formule moléculaire |
C11H10ClFO2 |
|---|---|
Poids moléculaire |
228.65 g/mol |
Nom IUPAC |
1-[(2-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClFO2/c12-9-5-8(13)2-1-7(9)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
Clé InChI |
MIDQYOJCDSTPLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C=C(C=C2)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



